4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

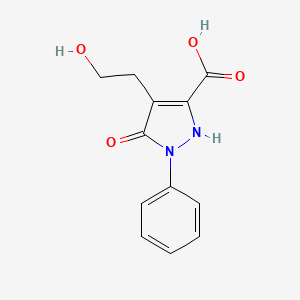

The compound 4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid features a pyrazole core substituted with a phenyl group (position 1), a hydroxyethyl moiety (position 4), a ketone (position 5), and a carboxylic acid (position 3). This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic interactions (via the phenyl ring).

Properties

IUPAC Name |

4-(2-hydroxyethyl)-3-oxo-2-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,13,15H,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAYLEYJKCNBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(=O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid, also known by its CAS number 1146290-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, highlighting its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 248.23 g/mol

Purity: ≥95%

Storage Conditions: Room temperature

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.01 | Induction of apoptosis |

| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |

| A549 | 26 | Growth inhibition |

These findings suggest that the compound may act through multiple pathways to inhibit cancer cell proliferation, including apoptosis induction and kinase inhibition .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For instance, it has demonstrated comparable efficacy to indomethacin in reducing carrageenan-induced edema in animal models .

Other Pharmacological Activities

In addition to its anticancer and anti-inflammatory effects, this pyrazole derivative has been investigated for other biological activities:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

- MAO-B Inhibition: Some derivatives exhibit monoamine oxidase B (MAO-B) inhibitory activity, which could have implications for neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity:

- Anti-inflammatory Study:

Scientific Research Applications

It appears the primary application of 4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid in research is as a chemical intermediate or building block in the synthesis of other compounds . However, there is also some research into related compounds and their applications, which may provide context.

Properties and Synthesis

- IUPAC Name: this compound

- CAS Number: 1146290-27-8

- Molecular Formula:

- It is available for purchase in small quantities from chemical vendors .

Potential Applications and Research Context

While the search results do not detail specific applications of this compound, they do highlight areas where similar compounds are being researched:

- Amyloid Beta Disaggregation: Research has been done on 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS) as a chemical agent that can bind to and disaggregate amyloid-β aggregates, which are associated with Alzheimer's disease . Disaggregation of these aggregates may help to delay the progression of neurodegenerative disorders .

- Tryptophan-Kynurenine Metabolism: Metabolites in the kynurenine pathway, such as picolinic acid (PA), have demonstrated both antioxidant and pro-oxidant properties, suggesting their roles in neurodegenerative diseases, cancer, and inflammation . Indole-3-propionic acid (IPA), another related compound, exhibits high antioxidant activity and protects cells from oxidative damage caused by amyloid beta, iron overload, and hydrogen peroxide .

- Phenyl Boronic Acid (PBA) Synthesis: Phenyl boronic acid is used in the synthesis of modular and functional PBA-BODIPY dyes, which can be used to measure the binding to glycan chains of antibodies .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

*Calculated based on core structure (C₁₀H₈N₂O₃) + hydroxyethyl (C₂H₅O).

Key Comparative Insights

Hydrophilicity vs. Lipophilicity :

- The target compound exhibits higher hydrophilicity than its chlorophenyl analog (Cl increases logP) and ethyl ester derivative (ester reduces polarity) .

- The absence of the hydroxyethyl group in 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid results in lower aqueous solubility .

Acid-Base Properties :

- The carboxylic acid group (pKa ~2-3) enables salt formation, enhancing bioavailability compared to ester derivatives (e.g., ethyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate) .

The azo-substituted derivative (e.g., Ethyl 4-[(2,5-dichlorophenyl)azo]-...) shows UV-Vis activity, making it suitable for dye applications .

Halogen Interactions :

- The 4-chlorophenyl analog may engage in halogen bonding, a feature absent in the parent compound, which could influence crystal packing or receptor binding .

Q & A

Basic: What synthetic methodologies are effective for preparing 4-(2-hydroxyethyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

A common approach involves cyclocondensation reactions. For example, hydrazine derivatives can react with β-keto esters or diketones to form the pyrazole core. Substituents like the 2-hydroxyethyl group may require protection (e.g., using tert-butyldimethylsilyl ether) during synthesis to prevent side reactions. Post-condensation hydrolysis or deprotection steps can yield the final carboxylic acid moiety. Evidence from analogous pyrazole-carboxylate syntheses (e.g., methyl ester intermediates in ) suggests that refluxing in polar aprotic solvents (e.g., DMF or THF) with catalytic acid/base improves yield .

Basic: How can spectroscopic techniques (NMR, IR, X-ray) characterize this compound?

Methodological Answer:

- NMR : The pyrazole ring protons (δ 6.5–8.5 ppm) and phenyl group protons (δ 7.2–7.8 ppm) can be resolved via NMR. The carboxylic acid proton (if present) may appear as a broad peak at δ 10–13 ppm. NMR will confirm carbonyl groups (C=O at δ 165–175 ppm) .

- X-ray crystallography : As demonstrated in , single-crystal X-ray analysis resolves substituent orientation and hydrogen-bonding networks (e.g., between the carboxylic acid and hydroxyethyl groups) .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR or ambiguous NOESY correlations) often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR to identify tautomeric equilibria.

- DFT calculations to predict and chemical shifts for comparison with experimental data.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : While direct data are unavailable (), polar aprotic solvents (DMSO, DMF) are recommended due to the carboxylic acid and hydroxyethyl groups. Aqueous solubility may require pH adjustment (e.g., sodium salt formation) .

- Stability : Store at 2–8°C under inert gas (N) to prevent oxidation. Avoid prolonged exposure to light or moisture, as carboxylic acids can decarboxylate under acidic/thermal stress .

Advanced: How to optimize reaction yields considering substituent electronic effects?

Methodological Answer:

The electron-withdrawing carboxylic acid group may deactivate the pyrazole ring, slowing further functionalization. Strategies include:

- Protecting the carboxylic acid as a methyl ester during synthesis (e.g., using SOCl/MeOH), followed by deprotection .

- Microwave-assisted synthesis to enhance reaction rates and reduce side products, as seen in for similar heterocycles .

Basic: What bioactivity studies are relevant for this compound?

Methodological Answer:

Pyrazole derivatives often exhibit enzyme inhibition (e.g., cyclooxygenase, kinases) or antimicrobial activity. Recommended assays:

- Enzyme inhibition : Test against target enzymes (e.g., COX-2) using fluorometric or colorimetric substrates.

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, referencing ’s discussion of pyrazole bioactivity .

Advanced: How to address stability challenges during long-term storage?

Methodological Answer:

- Lyophilization : Convert to a stable lyophilized powder under vacuum to mitigate hydrolysis.

- Stability-indicating HPLC : Monitor degradation products (e.g., decarboxylated derivatives) over time under accelerated conditions (40°C/75% RH) .

Advanced: How to analyze thermal decomposition products of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify volatile decomposition products (e.g., CO, NO) as noted in .

- FT-IR of evolved gases during TGA can confirm functional group changes (e.g., loss of carboxylic acid C=O at 1700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.